9-Bromo-1-butoxybenzo[c][1,6]naphthyridin-6(5H)-one
Overview
Description
9-Bromo-1-butoxybenzo[c][1,6]naphthyridin-6(5H)-one is a unique organic compound known for its distinct chemical structure and potential applications in various fields of scientific research. Characterized by the presence of a bromine atom at the ninth position and a butoxy group attached to its core structure, this compound falls within the naphthyridine family. Its unique structural features grant it interesting chemical and physical properties, making it a compound of significant interest to chemists, biologists, and industrial researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-1-butoxybenzo[c][1,6]naphthyridin-6(5H)-one typically involves multi-step organic reactions starting with appropriate naphthyridine precursors. A common synthetic route involves:
Halogenation: Introducing the bromine atom via a halogenation reaction.
Etherification: Formation of the butoxy group through etherification. These reactions often require specific reagents and conditions, such as the use of bromine or N-bromosuccinimide (NBS) for bromination and sodium butoxide for etherification, typically under controlled temperature and solvent conditions.
Industrial Production Methods: Industrial-scale production may involve catalytic methods to improve yield and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can streamline the production process. In addition, industrial synthesis often employs optimized reaction conditions to minimize waste and maximize product purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Can lead to the formation of quinone-like structures.
Reduction: May reduce the ketone group to an alcohol.
Substitution: Bromine atom can be replaced by various nucleophiles in substitution reactions.
Oxidation: Often requires oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Typically conducted using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common nucleophiles include thiols, amines, and phenolates, usually requiring catalytic or thermal activation.
Oxidation yields quinone derivatives.
Reduction produces alcohol analogs.
Substitution reactions yield a variety of functionalized naphthyridines, depending on the nucleophile used.
Scientific Research Applications
9-Bromo-1-butoxybenzo[c][1,6]naphthyridin-6(5H)-one has several notable applications:
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound in pharmaceutical research.
Medicine: Explored for therapeutic applications, particularly in designing drugs targeting specific pathways.
Industry: Serves as an intermediate in the synthesis of dyes, pigments, and advanced materials.
Mechanism of Action
The compound’s biological activity is often linked to its ability to interact with specific molecular targets. It can:
Bind to enzymes or receptors, affecting biochemical pathways.
Modulate the function of proteins involved in signaling or metabolic processes. The exact mechanism of action can vary, but it generally involves interactions at the molecular level that alter cellular responses or biochemical activities.
Comparison with Similar Compounds
9-Bromo-1-butoxybenzo[c][1,6]naphthyridin-6(5H)-one can be compared to other naphthyridine derivatives:
6-Hydroxy-1,6-naphthyridine: Differing mainly in functional groups, this compound lacks the butoxy and bromine substitutions.
1-Methoxybenzo[c][1,6]naphthyridin-6(5H)-one: Similar core structure but with a methoxy group instead of butoxy.
9-Chloro-1-butoxybenzo[c][1,6]naphthyridin-6(5H)-one: Substitutes chlorine for bromine, affecting reactivity and applications.
Overall, this compound stands out due to its specific substitutions, which confer unique properties and applications not shared by its analogs.
Properties
IUPAC Name |
9-bromo-1-butoxy-5H-benzo[c][1,6]naphthyridin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c1-2-3-8-21-16-14-12-9-10(17)4-5-11(12)15(20)19-13(14)6-7-18-16/h4-7,9H,2-3,8H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLVCVKLGYQMJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=NC=CC2=C1C3=C(C=CC(=C3)Br)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70731677 | |
Record name | 9-Bromo-1-butoxybenzo[c][1,6]naphthyridin-6(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70731677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1058129-84-2 | |
Record name | 9-Bromo-1-butoxybenzo[c][1,6]naphthyridin-6(5H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1058129-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Bromo-1-butoxybenzo[c][1,6]naphthyridin-6(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70731677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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